

Comparative Analysis of Butanoyl Derivatives

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Compound of Interest

Compound Name: *Butanoyl azide*

Cat. No.: *B15470816*

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The infrared spectrum of a molecule provides a unique fingerprint based on the vibrational frequencies of its chemical bonds. For **butanoyl azide** and its derivatives, the most informative regions of the IR spectrum are those corresponding to the carbonyl (C=O) stretching, the azide (N₃) asymmetric stretching, the hydroxyl (O-H) stretching, and the amine (N-H) stretching vibrations.

While a dedicated experimental spectrum for **butanoyl azide** is not readily available in the literature, its characteristic absorption bands can be predicted with high confidence based on data from analogous acyl azides. The most prominent feature is the strong and sharp absorption band for the asymmetric stretching of the azide group, which consistently appears in the 2170-2080 cm⁻¹ region. Additionally, a strong carbonyl absorption is expected.

Below is a comparison of the key IR absorption frequencies for **butanoyl azide** and its common synthetic precursors or related compounds: butanoic acid, butanoyl chloride, and butylamine.

Compound Name	Functional Group	Characteristic Absorption Band (cm ⁻¹)	Description of Absorption
Butanoyl Azide	Acyl Azide	~2140	Strong, sharp absorption due to the asymmetric N=N=N stretch. This is the most characteristic peak for identifying the azide functionality.
Carbonyl		~1700	Strong absorption from the C=O stretch.
Butanoic Acid	Carboxyl O-H	3300 - 2500	Very broad and strong absorption due to hydrogen-bonded O-H stretching.[1][2]
Carbonyl		1725 - 1700	Strong absorption from the C=O stretch of the carboxylic acid dimer.[1]
Butanoyl Chloride	Acyl Chloride	~1800	Strong absorption from the C=O stretch, typically at a higher frequency than carboxylic acids or amides.
Butylamine	Primary Amine	3370 and 3290	Two distinct peaks corresponding to the asymmetric and symmetric N-H stretching vibrations of the primary amine group, respectively.[3]

Experimental Protocol: Infrared Spectroscopy of Liquid Samples

The following is a generalized protocol for obtaining the infrared spectrum of a liquid sample, such as **butanoyl azide** or its derivatives, using a Fourier Transform Infrared (FTIR) spectrometer. Two common methods are described: Attenuated Total Reflectance (ATR) and the liquid cell (transmission) method.

Method 1: Attenuated Total Reflectance (ATR) FTIR

This is often the preferred method for liquid samples due to its simplicity and minimal sample preparation.

Apparatus:

- FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
- Pipette or dropper.
- Solvent for cleaning (e.g., isopropanol or acetone).
- Lint-free wipes.

Procedure:

- Background Spectrum: Ensure the ATR crystal is clean and dry. Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
- Sample Application: Place a small drop of the liquid sample directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
- Spectrum Acquisition: Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

- Cleaning: After analysis, thoroughly clean the ATR crystal using a soft, lint-free wipe soaked in an appropriate solvent. Dry the crystal completely.

Method 2: Liquid Cell (Transmission) FTIR

This method involves sandwiching the liquid sample between two infrared-transparent salt plates.

Apparatus:

- FTIR spectrometer.
- Demountable liquid cell, consisting of two IR-transparent windows (e.g., NaCl, KBr, or CaF₂) and a holder.
- Pipette or dropper.
- Solvent for cleaning (e.g., isopropanol).
- Lint-free wipes.
- Desiccator for storing the salt plates.

Procedure:

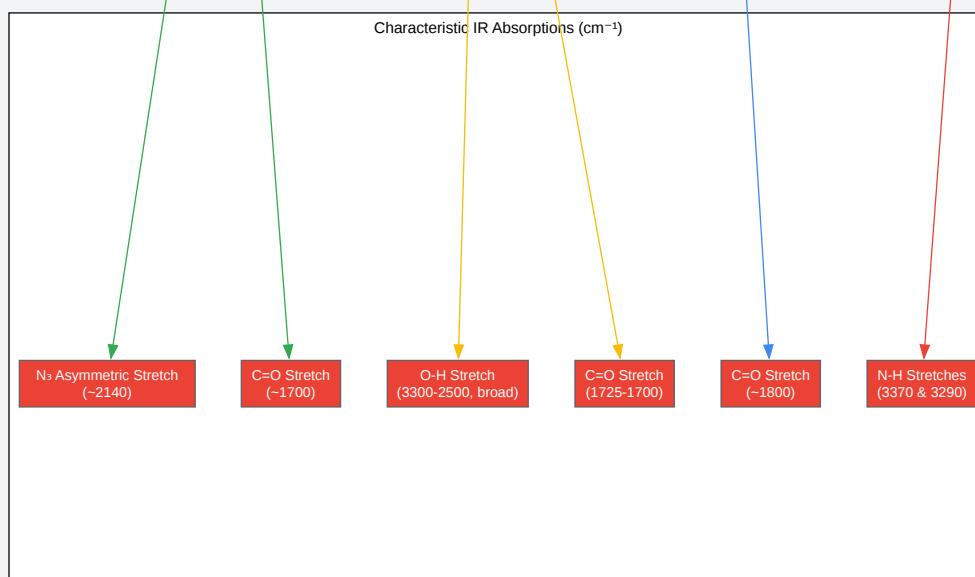
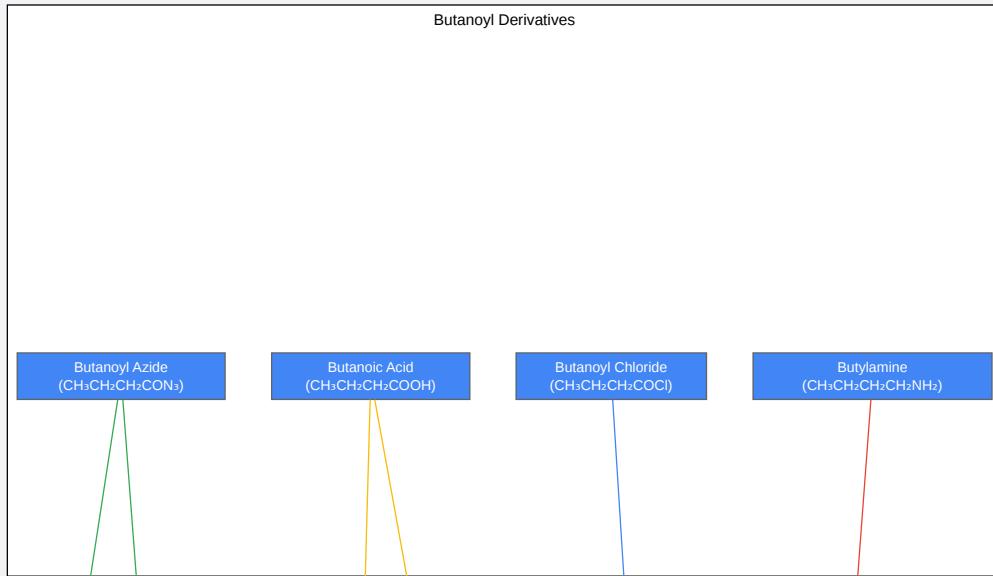
- Background Spectrum: Record a background spectrum with the empty FTIR sample compartment.
- Sample Preparation:
 - Place one salt plate in its holder.
 - Add a drop of the liquid sample to the center of the plate.
 - Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.
 - Secure the plates in the holder.

- Spectrum Acquisition: Place the assembled liquid cell in the sample holder of the spectrometer and acquire the IR spectrum.
- Cleaning: Disassemble the cell and clean the salt plates immediately with a suitable dry solvent and lint-free wipes. Store the clean, dry plates in a desiccator to prevent damage from moisture.

Logical Relationships in IR Spectroscopy of Butanoyl Derivatives

The following diagram illustrates the relationship between the chemical structures of **butanoyl azide** and its related compounds and their characteristic IR absorption bands.

IR Spectroscopy of Butanoyl Derivatives

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Caption: Key IR absorptions of butanoyl derivatives.

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